(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride
Description
(2S)-2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride is a non-proteinogenic amino acid derivative featuring a strained bicyclo[1.1.1]pentane (BCP) scaffold. This compound is characterized by its rigid, three-dimensional bicyclic structure, which confers unique steric and electronic properties compared to linear or monocyclic analogs. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications. The (2S)-configuration at the α-carbon ensures stereochemical specificity, critical for interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6(7(10)11)4-8-1-5(2-8)3-8;/h5-6H,1-4,9H2,(H,10,11);1H/t5?,6-,8?;/m0./s1 |
InChI Key |
JPTXDHHVWZMAGK-NJCIUDBASA-N |
Isomeric SMILES |
C1C2CC1(C2)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1C2CC1(C2)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach is the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are scalable and allow for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the generation of [1.1.1]propellane on demand . This method provides an efficient and straightforward access to various bicyclo[1.1.1]pentane species, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions at the bridgehead positions are well-documented.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Explored for its potential as a bioisostere in drug design.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the structure of other bioactive molecules, allowing it to bind to various receptors and enzymes . This interaction can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between the target compound and its analogues:
Physicochemical Properties
- Molecular Weight: The target compound (C8H14ClNO2) has a molecular weight of 199.66 g/mol, whereas trifluoromethyl-substituted analogues (e.g., C8H11ClF3NO2) exhibit higher molecular weights (245.63 g/mol) due to fluorine incorporation .
- Solubility: Hydrochloride salts generally improve aqueous solubility. However, the BCP core may reduce solubility compared to flexible analogues like (2S)-2,5-diaminopentanamide dihydrochloride (C5H13N3O•(HCl)2) .
Key Challenges :
- Low yields due to steric hindrance during bicyclo[1.1.1]pentane synthesis.
- Sensitivity of the BCP scaffold to acidic/basic conditions during deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
